molecular formula C30H29FN2O6 B12840985 1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione

1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione

Cat. No.: B12840985
M. Wt: 532.6 g/mol
InChI Key: HRTXWELQZVJMHP-IYOUEGCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione is a nucleoside analogue primarily used in antiviral research. This compound is known for its ability to inhibit reverse transcriptase, a key enzyme in the replication of certain viruses, including HIV . Its molecular formula is C31H31FN2O7, and it has a molecular weight of 562.59 g/mol .

Preparation Methods

The synthesis of 1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione involves several stepsThe final step involves the coupling of the protected sugar with the pyrimidine base. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-Deoxy-2-Fluoro-5-O-[(4-Methoxyphenyl)Diphenylmethyl]-B-D-Arabinofuranosyl]-5-Methyl-2,4(1H,3H)-Pyrimidinedione is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects by inhibiting reverse transcriptase, an enzyme crucial for the replication of certain viruses. By incorporating into the viral DNA, it causes chain termination, preventing the virus from replicating . This mechanism is particularly effective against retroviruses like HIV .

Properties

Molecular Formula

C30H29FN2O6

Molecular Weight

532.6 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C30H29FN2O6/c1-19-17-33(29(36)32-27(19)35)28-25(31)26(34)24(39-28)18-38-30(20-9-5-3-6-10-20,21-11-7-4-8-12-21)22-13-15-23(37-2)16-14-22/h3-17,24-26,28,34H,18H2,1-2H3,(H,32,35,36)/t24-,25+,26-,28-/m1/s1

InChI Key

HRTXWELQZVJMHP-IYOUEGCASA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)O)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)O)F

Origin of Product

United States

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